An In-depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure, Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to D-Alanyl-L-phenylalanine: Chemical Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide D-Alanyl-L-phenylalanine, covering its chemical structure, physicochemical properties, and methods for its synthesis and analysis. Given the limited specific experimental data for this particular diastereomer, this guide also incorporates data from closely related compounds and general principles of peptide chemistry to offer a thorough resource for research and development.
Chemical Structure and Identification
D-Alanyl-L-phenylalanine is a dipeptide composed of a D-alanine residue and an L-phenylalanine residue linked by a peptide bond. The stereochemistry of the constituent amino acids is crucial to its three-dimensional structure and potential biological activity.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-N-[(2S)-1-oxo-1-amino-3-phenylpropan-2-yl]propanamide |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O |
| InChI Key | OMNVYXHOSHNURL-LROPGHSNA-N |
| CAS Number | 59905-28-1[1] |
Physicochemical Properties
| Property | Value (DL-Alanyl-DL-phenylalanine - Computed) | Value (L-Alanyl-L-phenylalanine - Experimental/Computed) |
| Molecular Weight | 236.27 g/mol [1] | 236.27 g/mol [2] |
| XLogP3 | -2.5[1] | -2.5[2] |
| Hydrogen Bond Donor Count | 3[1] | 3[2] |
| Hydrogen Bond Acceptor Count | 4[1] | 4[2] |
| Rotatable Bond Count | 6[1] | 6[2] |
| Exact Mass | 236.11609238 Da[1] | 236.11609238 Da[2] |
| Monoisotopic Mass | 236.11609238 Da[1] | 236.11609238 Da[2] |
| Topological Polar Surface Area | 92.4 Ų[1] | 92.4 Ų[2] |
| Heavy Atom Count | 17[1] | 17[2] |
| Complexity | 275[1] | 275[2] |
| LogP (experimental) | Not Available | -1.72[2] |
Synthesis and Purification
The synthesis of D-Alanyl-L-phenylalanine requires a stereocontrolled approach to ensure the correct formation of the peptide bond between the D- and L-amino acids. Standard solid-phase or solution-phase peptide synthesis methodologies can be adapted for this purpose.
This protocol describes a general method for the coupling of N-protected D-alanine with a C-protected L-phenylalanine, followed by deprotection.
Materials:
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N-Boc-D-alanine
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L-phenylalanine methyl ester hydrochloride
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N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
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Hydroxybenzotriazole (HOBt) or OxymaPure
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica (B1680970) gel for column chromatography
Procedure:
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Amino Group Deprotection: Dissolve L-phenylalanine methyl ester hydrochloride in DCM and add an equimolar amount of TEA or DIPEA to neutralize the hydrochloride and free the amine.
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Coupling Reaction:
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In a separate flask, dissolve N-Boc-D-alanine, HOBt (1.1 eq), and the free L-phenylalanine methyl ester (1.0 eq) in a minimal amount of DMF.
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Cool the mixture to 0 °C in an ice bath.
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Add DCC (1.1 eq) dissolved in DCM dropwise to the reaction mixture.
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Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
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Work-up:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification of Protected Dipeptide: Purify the crude N-Boc-D-Alanyl-L-phenylalanine methyl ester by silica gel column chromatography.
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Deprotection:
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Boc Removal: Dissolve the purified protected dipeptide in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.
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Ester Hydrolysis: Treat the resulting amine salt with a mild base (e.g., LiOH in a THF/water mixture) to hydrolyze the methyl ester.
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Final Purification: Purify the final D-Alanyl-L-phenylalanine dipeptide by reverse-phase HPLC.
Caption: General workflow for the solution-phase synthesis of D-Alanyl-L-phenylalanine.
The separation of the desired D-Alanyl-L-phenylalanine from other potential diastereomers (e.g., L-Alanyl-L-phenylalanine) formed during a non-stereospecific synthesis is critical.
Experimental Protocol: Chiral HPLC Separation
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Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin (B1172386) or a macrocyclic antibiotic, is typically used.
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Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or trifluoroacetic acid) is commonly employed. The exact composition will need to be optimized for the specific column and diastereomers.
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Detection: UV detection at a wavelength where the phenyl group of phenylalanine absorbs (around 254 nm) is suitable.
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Protocol:
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Dissolve the crude dipeptide mixture in the mobile phase.
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Inject the sample onto the chiral HPLC column.
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Run an isocratic or gradient elution program to separate the diastereomers.
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Collect the fractions corresponding to the desired D-Alanyl-L-phenylalanine peak.
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Confirm the purity and identity of the collected fraction by analytical HPLC and mass spectrometry.
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Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and stereochemistry of dipeptides. In diastereomers like D-Ala-L-Phe and L-Ala-L-Phe, the chemical shifts of the protons, especially those on the alpha-carbons and the amide proton, are expected to be different due to their distinct chemical environments. 2D NMR techniques like COSY and NOESY can help in assigning the proton signals and confirming the connectivity and spatial proximity of atoms.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dipeptide. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide by analyzing the fragmentation pattern. The fragmentation of dipeptides typically involves cleavage of the peptide bond, leading to characteristic b- and y-ions.
Biological Activity and Potential Applications
While specific biological activities for D-Alanyl-L-phenylalanine are not well-documented, the presence of a D-amino acid suggests potential for increased stability against enzymatic degradation by proteases in biological systems. This enhanced stability is a desirable characteristic in drug development.
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Potential as a Sweetener: Some dipeptides containing D-amino acids are known to have a sweet taste. For instance, L-Aspartyl-D-alanine is sweet, whereas L-Aspartyl-L-alanine is tasteless. The stereochemistry of D-Alanyl-L-phenylalanine could potentially interact with sweet taste receptors.
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Neurological Activity: D-phenylalanine is known to have analgesic properties, potentially by inhibiting the enzymatic breakdown of endorphins. It is plausible that a dipeptide containing D-alanine and L-phenylalanine could exhibit novel neurological activities.
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Drug Delivery: Dipeptides can be transported into cells by specific peptide transporters. The stereochemistry of D-Alanyl-L-phenylalanine may influence its affinity for and transport by these transporters, which could be exploited for targeted drug delivery.
Caption: Potential biological roles and applications of D-Alanyl-L-phenylalanine.
Conclusion
D-Alanyl-L-phenylalanine is a dipeptide with distinct stereochemistry that holds potential for applications in various fields, including drug development and food science. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its chemical nature and outlines the necessary experimental approaches for its synthesis, purification, and characterization. Further research is warranted to fully elucidate the unique properties and biological activities of this specific diastereomer.
